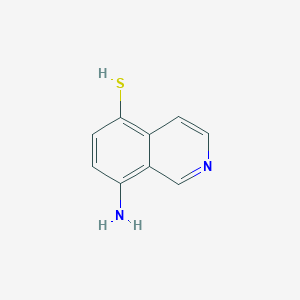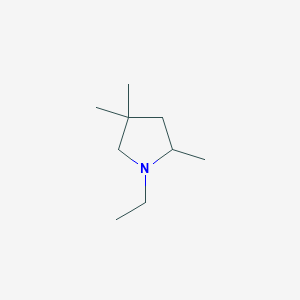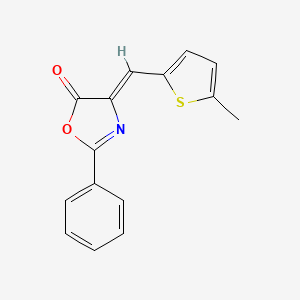
(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 250.31 g/mol
IUPAC Name: this compound
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- The compound can be synthesized via a condensation reaction between 5-methylthiophene-2-carbaldehyde and 2-aminophenylacetic acid.
- The reaction proceeds under basic conditions, resulting in the formation of the oxazole ring.
- The (Z)-configuration arises due to the specific arrangement of substituents during the reaction.
-
Industrial Production
- Industrial-scale production typically involves the use of specialized catalysts and optimized reaction conditions.
- Solvent choice, temperature, and reaction time play crucial roles in achieving high yields.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the oxazole ring can yield corresponding dihydro derivatives.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Major Products:
- Oxidation: Oxazole derivatives
- Reduction: Dihydrooxazole derivatives
- Substitution: Various substituted phenyl derivatives
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Materials Science: As a building block for designing functional materials.
Biological Studies: Exploring its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds:
(E)-N’-[(5-Methylthiophen-2-yl)-methylene]isonicotinohydrazide: A structurally similar compound with potential antimicrobial properties .
(2E,6E)-2,6-bis[(5-Methylthiophen-2-yl)methylene]cyclohexanone: Another intriguing derivative .
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2S/c1-10-7-8-12(19-10)9-13-15(17)18-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9- |
InChI Key |
BQRHRIOJVGAWQK-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



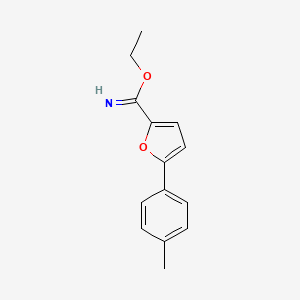
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)

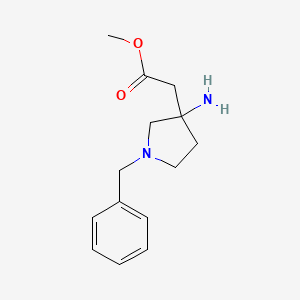

![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
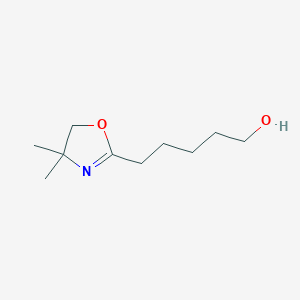

![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)

